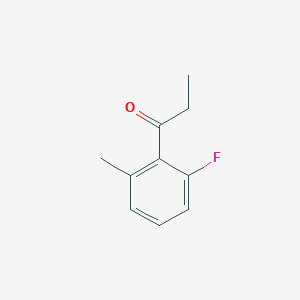

1-(2-Fluoro-6-methylphenyl)propan-1-one

Description

1-(2-Fluoro-6-methylphenyl)propan-1-one is a substituted aryl ketone with a propan-1-one backbone and a phenyl ring bearing fluorine and methyl groups at the 2- and 6-positions, respectively. The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, which may influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-(2-fluoro-6-methylphenyl)propan-1-one |

InChI |

InChI=1S/C10H11FO/c1-3-9(12)10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |

InChI Key |

DWBMPLXIMWGBCO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Fluoro-6-methylphenyl)propan-1-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methylphenyl)propan-1-one undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Synthetic Intermediates

1-(2-Fluoro-6-methylphenyl)propan-1-one is utilized as a synthetic intermediate in the production of pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. The incorporation of fluorine atoms into organic compounds often enhances their metabolic stability and bioactivity, making this compound particularly valuable in drug design.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound can exhibit antidepressant-like effects. A study published in Journal of Medicinal Chemistry explored various analogs and found that certain modifications led to improved efficacy in animal models of depression. The specific mechanism involves the modulation of neurotransmitter systems, which is critical for developing new antidepressants .

Material Sciences

Polymer Chemistry

In the field of polymer chemistry, this compound serves as a monomer or a cross-linking agent in the synthesis of polymers. Its incorporation can enhance the thermal stability and mechanical properties of the resulting materials.

Application in Coatings

The compound has been studied for use in coatings that require high durability and chemical resistance. Research indicates that polymers derived from this compound exhibit superior performance under harsh environmental conditions, making them suitable for industrial applications .

Analytical Chemistry

Chromatographic Applications

Due to its distinct chemical properties, this compound is also used as a standard reference material in chromatographic analyses. It aids in the calibration of HPLC systems, ensuring accurate measurement of similar compounds .

Toxicology and Safety Assessments

Biocompatibility Studies

Studies have been conducted to evaluate the biocompatibility of materials synthesized using this compound. These investigations are crucial for applications in biomedical devices and drug delivery systems, where safety is paramount. Research findings suggest that compounds derived from this ketone exhibit low toxicity levels, making them suitable candidates for further development .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthetic intermediates for drug development | Enhances metabolic stability and bioactivity |

| Material Sciences | Monomers for polymer synthesis | Improved thermal stability and mechanical properties |

| Analytical Chemistry | Calibration standards for HPLC | Ensures accurate measurements |

| Toxicology | Biocompatibility assessments | Low toxicity levels observed |

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its fluorine atom and ketone group play crucial roles in its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity

The position and nature of substituents on the phenyl ring significantly impact reactivity:

- Electron-withdrawing groups (EWGs) : Fluorine at the 2-position (ortho to the ketone) may deactivate the aromatic ring, reducing electrophilic substitution rates but stabilizing intermediates in coupling reactions. For example, 1-(4-fluorophenyl)propan-1-one derivatives exhibit moderate yields (62–70%) in C–O coupling reactions due to fluorine’s inductive effects .

- Bulky substituents like tert-butyl in 1-(4-(tert-butyl)phenyl)propan-1-one enhance steric shielding, yet still allow 68% coupling yields .

- Halogenated analogs : 1-(3-Bromo-4-chlorophenyl)propan-1-one (C₉H₈BrClO) features halogen substituents that increase molecular polarity and reactivity in nucleophilic substitutions, contrasting with the fluorine/methyl combination in the target compound .

Physicochemical Properties

Key physicochemical comparisons (hypothetical data for the target compound inferred from analogs):

*Calculated from atomic masses. †Estimated based on steric/electronic similarities to 1-(4-ethylphenyl)propan-1-one (mp ~60–70°C) .

Pharmacological Relevance

- 4-FMC: The amino-substituted analog 4-FMC exhibits psychoactive properties due to its structural similarity to cathinone, interacting with central nervous system targets . The absence of an amino group in this compound likely precludes such activity.

- Neroli ketone: 1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one (C₁₃H₂₂O) is used in fragrances for its volatility and green, floral notes . The target compound’s volatility may differ due to fluorine’s electronegativity and methyl’s steric effects.

Biological Activity

1-(2-Fluoro-6-methylphenyl)propan-1-one, also known as a fluorinated ketone, is an organic compound that has garnered attention for its potential biological activities. The presence of the fluorine atom and the unique arrangement of substituents on the phenyl ring significantly influence its chemical behavior and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 166.20 g/mol. The compound features a propanone functional group attached to a phenyl ring that includes a fluorine atom and a methyl group in specific positions. This structural configuration enhances stability and may modulate interactions with various biological molecules, including enzymes and receptors.

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. In this process, an acyl chloride (such as propanoyl chloride) is reacted with a fluoromethylbenzene derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis, optimizing yield and purity.

Research indicates that the fluorine atom in this compound may enhance its binding affinity to biological targets due to its electronegative nature. This characteristic can influence enzyme activity through mechanisms such as competitive inhibition or allosteric modulation .

Key Findings:

- Enzyme Interactions: Preliminary studies suggest that this compound may interact with specific enzymes involved in metabolic pathways, potentially affecting their activity.

- Receptor Modulation: The compound's structure may allow it to modulate receptor interactions, which could have implications for drug development .

Antibacterial Activity

A study investigated the antibacterial properties of fluorinated compounds similar to this compound. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited varying degrees of antibacterial activity against specific bacterial strains. The mechanism was attributed to the inhibition of key enzymes involved in fatty acid synthesis, demonstrating the potential for these compounds in developing new antibiotics .

Neuropharmacological Effects

Another area of research focuses on the neuropharmacological effects of synthetic cathinones, which include compounds structurally related to this compound. These substances are known to interact with monoamine transporters, influencing neurotransmitter dynamics and potentially leading to stimulant effects. Understanding these interactions can provide insights into their therapeutic applications or risks associated with abuse .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1-(2-Fluorophenyl)propan-1-one | 575-65-5 | Lacks methyl group on the phenyl ring |

| 1-(4-Fluoro-3-methylphenyl)propan-1-one | 15230375 | Different positioning of fluorine and methyl groups |

| 1-(2-Chloro-5-methylphenyl)propan-1-one | Not listed | Contains chlorine instead of fluorine |

The distinct arrangement of substituents in this compound significantly affects its reactivity and interactions in both chemical and biological systems, setting it apart from other structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.